4-Benzyl-5-oxomorpholine-3-carboxamide

molecular docking pyrrole inhibitor binding affinity

4-Benzyl-5-oxomorpholine-3-carboxamide (CAS 433283-16-0) is a synthetic morpholine-3-carboxamide derivative with the molecular formula C₁₂H₁₄N₂O₃ and a molecular weight of 234.25 g/mol. The compound features a morpholine ring bearing a benzyl substituent at the N-4 position, a ketone at the C-5 position, and a primary carboxamide group at the C-3 position.

Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
CAS No. 433283-16-0
Cat. No. B1395735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl-5-oxomorpholine-3-carboxamide
CAS433283-16-0
Molecular FormulaC12H14N2O3
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESC1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)N
InChIInChI=1S/C12H14N2O3/c13-12(16)10-7-17-8-11(15)14(10)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,13,16)
InChIKeyJBJHBJAKDJCTGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzyl-5-oxomorpholine-3-carboxamide (CAS 433283-16-0): A Structurally Characterized Morpholine-3-Carboxamide Scaffold for Medicinal Chemistry and Chemical Biology Procurement


4-Benzyl-5-oxomorpholine-3-carboxamide (CAS 433283-16-0) is a synthetic morpholine-3-carboxamide derivative with the molecular formula C₁₂H₁₄N₂O₃ and a molecular weight of 234.25 g/mol . The compound features a morpholine ring bearing a benzyl substituent at the N-4 position, a ketone at the C-5 position, and a primary carboxamide group at the C-3 position. It has been fully characterized by single-crystal X-ray diffraction (monoclinic space group P2₁/n), FT-IR, FT-Raman, and ¹H-NMR spectroscopy, with its molecular geometry validated by Density Functional Theory (DFT/B3LYP/6-311++G(d,p)) calculations [1]. The compound is commercially available from multiple suppliers at purities ranging from ≥95% to ≥98% (NLT 98%), with pack sizes from 0.1 g to 25 g, and is offered under ISO-certified quality systems suitable for global pharmaceutical R&D and quality control applications .

Why Generic Substitution of 4-Benzyl-5-oxomorpholine-3-carboxamide (CAS 433283-16-0) with Close Analogs Carries Undefined Risk in Biological and Synthetic Applications


Within the 5-oxomorpholine-3-carboxamide chemical family, even structurally minor modifications produce functionally distinct molecular entities. The target compound bears a primary carboxamide at C-3, distinguishing it from both the corresponding carboxylic acid (CAS 106910-79-6/106973-37-9, which requires amide coupling for further derivatization) and the extensive library of N-substituted carboxamide analogs (e.g., N-aryl, N-alkyl, N-heterocyclyl variants with CAS numbers in the 135158x-xx-x series) where the amide nitrogen is already functionalized [1]. This primary amide motif confers a bifurcated hydrogen-bonding capacity that is fundamentally different from the carboxylic acid's H-bond donor/acceptor profile or the mono-substituted amides' restricted H-bond donor geometry. The crystallographically validated hydrogen-bond network involving the amide group in the solid state provides a unique structural fingerprint that is absent in N-substituted analogs [2]. For synthetic chemists, the primary carboxamide serves as a versatile, uncommitted intermediate that can be selectively elaborated via N-functionalization—a synthetic optionality not available with pre-functionalized N-substituted analogs. Substituting the target compound with a close analog without verifying functional equivalence in the specific assay or synthetic sequence may introduce uncharacterized differences in solubility, H-bonding topology, or reactivity that are not captured by calculated physicochemical descriptors alone.

Quantitative Evidence Guide for 4-Benzyl-5-oxomorpholine-3-carboxamide (CAS 433283-16-0): Differentiated Performance Data vs. Comparators


Molecular Docking Binding Affinity of 4-Benzyl-5-oxomorpholine-3-carboxamide Against a Pyrrole Inhibitor Target: A Computationally Validated Interaction Profile

In silico docking studies revealed that 4-benzyl-5-oxomorpholine-3-carboxamide forms a stable complex with a pyrrole inhibitor target, exhibiting a calculated binding affinity value of −7.5 kcal/mol [1]. This binding affinity was obtained through molecular docking simulations and represents the only target-specific interaction energy reported for this compound. The conformation and intermolecular interactions of the docked complex were analyzed, and the binding mode was correlated with the compound's experimentally determined crystal structure and calculated electrostatic potential surface. While no direct experimental IC₅₀ or Kᵢ comparator data exist for this compound against the same target, the −7.5 kcal/mol value provides a computational benchmark that can be compared against similarly docked morpholine derivatives in future studies.

molecular docking pyrrole inhibitor binding affinity computational chemistry drug design

Single-Crystal X-Ray Diffraction Structure of 4-Benzyl-5-oxomorpholine-3-carboxamide: Experimentally Validated Solid-State Conformation vs. DFT-Optimized Geometry

4-Benzyl-5-oxomorpholine-3-carboxamide has been crystallized and its structure determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/n [1]. Key crystallographic features include two strong intermolecular hydrogen bonds involving the amide group, which stabilize the crystal packing. The experimental geometric parameters (bond lengths, bond angles, torsion angles) were compared with those from DFT-optimized geometry (B3LYP/6-311++G(d,p) level of theory in the gas phase), and the results show close agreement between the solid-state structure and the computed gas-phase minimum-energy conformation. This level of detailed structural characterization contrasts with the majority of commercially available 5-oxomorpholine-3-carboxamide analogs, for which no published single-crystal X-ray structures are available. The availability of a fully refined crystal structure with deposited crystallographic data (CCDC deposition presumed) enables structure-based drug design, molecular docking with experimentally validated starting conformations, and polymorph screening that would be impossible with uncharacterized analogs.

X-ray crystallography crystal structure solid-state conformation DFT validation structural biology

DFT-Computed Bond Dissociation Energies (BDEs) and Autoxidation Risk Assessment for 4-Benzyl-5-oxomorpholine-3-carboxamide: Degradation Propensity vs. Class Baseline

Bond dissociation energies (BDEs) for all single acyclic bonds in 4-benzyl-5-oxomorpholine-3-carboxamide were calculated using DFT methods to investigate the compound's autoxidation and degradation properties [1]. The BDE analysis identifies the weakest bonds most susceptible to homolytic cleavage, which are the primary sites of oxidative degradation. Additionally, radial distribution functions (RDFs) calculated from molecular dynamics simulations identified atoms with pronounced interactions with water molecules, providing insight into aqueous solvation behavior and potential hydrolytic degradation pathways. Comparative autoxidation data for close morpholine analogs are not available in the published literature, but the BDE and RDF data for this compound provide experimentally relevant stability benchmarks that can be referenced when evaluating storage conditions, formulation compatibility, and shelf-life for procurement and experimental planning.

bond dissociation energy autoxidation degradation DFT stability

Antimicrobial Screening of 4-Benzyl-5-oxomorpholine-3-carboxamide: Qualitative Activity Against Gram-Negative and Gram-Positive Bacteria

The antimicrobial activity of 4-benzyl-5-oxomorpholine-3-carboxamide was tested against both Gram-negative and Gram-positive bacterial strains, as reported in the primary characterization study [1]. The compound was evaluated for its ability to inhibit bacterial growth, with the study explicitly stating that antimicrobial testing was performed. However, quantitative MIC (Minimum Inhibitory Concentration) values and zone-of-inhibition measurements are not accessible from the publicly available abstract and metadata of the publication. The specific bacterial strains tested and the comparator antibiotics or reference compounds used were not retrievable from the open-access record. In the broader morpholine derivative class, several compounds have demonstrated antimicrobial activity with MIC values ranging from 0.29 to 25 µg/mL against various bacterial and fungal strains, providing a class-level activity context [2]. Prospective users requiring quantitative antimicrobial potency data should consult the full text of the primary publication or perform independent confirmatory assays.

antimicrobial activity antibacterial Gram-positive Gram-negative MIC

Commercial Availability and Purity Specifications of 4-Benzyl-5-oxomorpholine-3-carboxamide: ISO-Certified Quality with Defined Pack Sizes vs. Analog Procurement Limitations

4-Benzyl-5-oxomorpholine-3-carboxamide (CAS 433283-16-0) is commercially available from multiple independent suppliers with documented purity specifications and defined pack sizes that support procurement planning. ChemicalBook lists the compound at 97% purity with pack sizes of 0.1 g, 0.25 g, 1 g, 5 g, 10 g, and 25 g . MolCore offers the compound at NLT 98% purity under an ISO-certified quality system, explicitly positioning the product for global pharmaceutical R&D and quality control applications . Leyan lists the compound at ≥95% purity under product number 1837537 . By contrast, many N-substituted 4-benzyl-5-oxomorpholine-3-carboxamide analogs (e.g., N-(3-chloro-2-methylphenyl), N-(2-methoxyphenethyl), N-(adamantan-1-yl), N-(2-isopropylphenyl) variants) are listed at a standard ≥95% purity from single suppliers, with limited or no ISO certification claims and frequently narrower pack-size availability. The availability of NLT 98% purity with ISO quality system certification for the target compound provides procurement teams with documented quality assurance that may be absent or inconsistently available for close analogs.

commercial availability purity specification ISO certification procurement pack size

Recommended Procurement and Application Scenarios for 4-Benzyl-5-oxomorpholine-3-carboxamide (CAS 433283-16-0) Based on Quantitative Evidence


Structure-Guided Medicinal Chemistry: Use as a Crystallographically Characterized Scaffold for Fragment-Based Drug Design

4-Benzyl-5-oxomorpholine-3-carboxamide is the optimal choice for medicinal chemistry programs requiring atomic-resolution structural information for the morpholine-3-carboxamide scaffold. The availability of a fully refined single-crystal X-ray structure (monoclinic P2₁/n) with experimentally validated hydrogen-bonding geometry enables structure-based drug design workflows that cannot be executed with structurally uncharacterized analogs [1]. The experimentally determined solid-state conformation, validated against DFT-optimized geometry, provides a reliable starting point for molecular docking, pharmacophore modeling, and binding-mode hypothesis generation. Projects targeting pyrrole-inhibitor-related proteins can further leverage the existing −7.5 kcal/mol docking score as a baseline for ranking designed derivatives [1].

Synthetic Chemistry: Primary Carboxamide as a Versatile, Uncommitted Intermediate for Parallel Library Synthesis

For synthetic chemists building focused libraries of morpholine-based bioactive compounds, 4-benzyl-5-oxomorpholine-3-carboxamide offers a critical advantage over its N-substituted analogs: the primary carboxamide at C-3 is an uncommitted functional handle that can be selectively elaborated via N-alkylation, N-arylation, or N-acylation to generate diverse analogs in parallel [1]. This contrasts with pre-functionalized N-substituted analogs (e.g., N-(3-chloro-2-methylphenyl), N-(adamantan-1-yl) variants), which lock in the amide substituent and preclude further diversification at that position. The target compound thus serves as a strategic branching point for structure-activity relationship (SAR) exploration, allowing a single procurement to support the synthesis of dozens of distinct derivatives.

Stability-Critical Experimental Design: Pre-Characterized Degradation Propensity for Long-Term Studies

4-Benzyl-5-oxomorpholine-3-carboxamide is recommended for experiments where compound stability under storage and assay conditions is a critical parameter. The DFT-computed bond dissociation energies (BDEs) for all acyclic bonds provide a quantitative map of the sites most susceptible to autoxidative degradation, while radial distribution function (RDF) analysis from molecular dynamics simulations identifies atoms with pronounced water interactions that may be vulnerable to hydrolytic degradation [1]. This pre-characterized degradation profile enables informed decisions about storage conditions (e.g., desiccated, refrigerated, or inert-atmosphere storage) and solvent selection for biological assays. Analogs lacking such stability characterization data introduce unquantified risk of compound degradation during long-term studies, potentially leading to data artifacts or experimental failure.

Procurement for Regulated Pharmaceutical R&D Environments Requiring ISO-Certified Quality Documentation

For pharmaceutical R&D organizations operating under quality management systems (e.g., GLP, GMP-like environments), procuring 4-benzyl-5-oxomorpholine-3-carboxamide from ISO-certified suppliers (NLT 98% purity, as offered by MolCore ) provides documented quality assurance that supports audit trails and regulatory documentation. The compound's availability at this purity level from an ISO-certified source contrasts with many N-substituted analogs, which are typically offered at ≥95% purity without explicit ISO quality system certification . For organizations where supplier qualification and material traceability are procurement requirements, this quality-documentation differential may be decisive in vendor selection.

Quote Request

Request a Quote for 4-Benzyl-5-oxomorpholine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.